molecular formula C22H14BrClO4S B3036370 (3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 339276-20-9

(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No. B3036370
CAS RN: 339276-20-9
M. Wt: 489.8 g/mol
InChI Key: OUERYPHXMPLUQU-UHFFFAOYSA-N
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Description

3-(4-Bromophenylsulfonyl)methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone, also known as 4-BPSMC, is a synthetic molecule that has been studied for a variety of scientific applications. It is a heterocyclic compound that is composed of an aromatic ring and a sulfur atom. 4-BPSMC has been studied for its potential to act as a ligand, as well as its ability to react with other molecules. Its unique structure and properties make it an attractive candidate for a range of chemical and biological applications.

Scientific Research Applications

Synthesis and Reactivity

  • A study by Pouzet et al. (1998) details the synthesis of a similar compound, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, through oxidation of benzo[b]thiophene derivatives. This method could potentially be applied for the synthesis of the specified compound (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
  • Wang et al. (2015) explored the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups. This research could offer insights into the synthesis and properties of the specified compound (Wang, Wu, Liu, Li, Song, & Li, 2015).

Potential Biological Activities

  • Choi et al. (2007) synthesized 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, a compound structurally related to the specified chemical, highlighting the potential for biological activity studies of related compounds (Choi, Seo, Son, & Lee, 2007).

Chemical Properties and Applications

  • Salari et al. (2017) conducted research on trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone, which could provide insights into the chemical properties and potential applications of the specified compound (Salari, Mosslemin, & Hassanabadi, 2017).
  • Ashok et al. (2017) explored the solvent-free microwave-assisted synthesis of related compounds, which could inform the synthesis process of the specified compound for various applications (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Advanced Materials Development

  • Shi et al. (2017) described the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes using related compounds. This research could suggest potential applications of the specified compound in advanced material development (Shi, Chen, Zhang, Weng, Chen, & An, 2017).

properties

IUPAC Name

[3-[(4-bromophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClO4S/c23-15-7-11-17(12-8-15)29(26,27)13-19-18-3-1-2-4-20(18)28-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUERYPHXMPLUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone

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